molecular formula C28H38O8 B1252159 cavipetin B CAS No. 128530-03-0

cavipetin B

Cat. No. B1252159
CAS RN: 128530-03-0
M. Wt: 502.6 g/mol
InChI Key: AHOSPPOAEYRVLQ-WQNLBOQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cavipetin b belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. Cavipetin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cavipetin b is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, cavipetin b can be found in mushrooms. This makes cavipetin b a potential biomarker for the consumption of this food product.

Scientific Research Applications

Inhibitory Activities in Macrophage Cells

Cavipetin B, identified in the fruiting bodies of Boletinus cavipes, has been studied for its potential in inhibiting superoxide anion generation in macrophage cells. Alongside other compounds, it was found to suppress this generation by more than 20% at a concentration of 25 µM, highlighting its potential role in inflammatory responses and immune regulation (Kamo et al., 2004).

Anti-HBV Activity

In the context of viral infections, specifically hepatitis B (HBV), research has explored the effects of various compounds, including those similar in nature to cavipetin B. These studies contribute to the understanding of potential treatments for HBV, emphasizing the significance of natural compounds in antiviral research (Gong et al., 2016).

Potential Applications in Cancer Therapy

While not directly linked to cavipetin B, research advancements in the field of kinase inhibitors and apoptosis regulation, such as the development of selective BCL-2 family inhibitors, shed light on the broader scope of natural compounds in cancer treatment. This research area underlines the potential of compounds like cavipetin B in therapeutic applications (Ashkenazi et al., 2017).

properties

CAS RN

128530-03-0

Product Name

cavipetin B

Molecular Formula

C28H38O8

Molecular Weight

502.6 g/mol

IUPAC Name

(E)-4-[(2E,6E,10E,14E)-16-[(E)-3-carboxyprop-2-enoyl]oxy-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C28H38O8/c1-21(10-6-12-23(3)18-19-35-27(33)16-14-25(29)30)8-5-9-22(2)11-7-13-24(4)20-36-28(34)17-15-26(31)32/h9-10,13-18H,5-8,11-12,19-20H2,1-4H3,(H,29,30)(H,31,32)/b16-14+,17-15+,21-10+,22-9+,23-18+,24-13+

InChI Key

AHOSPPOAEYRVLQ-WQNLBOQCSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/COC(=O)/C=C/C(=O)O)/C)/CC/C=C(\C)/CC/C=C(\C)/COC(=O)/C=C/C(=O)O

SMILES

CC(=CCCC(=CCOC(=O)C=CC(=O)O)C)CCC=C(C)CCC=C(C)COC(=O)C=CC(=O)O

Canonical SMILES

CC(=CCCC(=CCOC(=O)C=CC(=O)O)C)CCC=C(C)CCC=C(C)COC(=O)C=CC(=O)O

melting_point

86-87°C

physical_description

Solid

synonyms

cavipetin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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